Chemical structure and physicochemical properties of DL-2-(Trifluoromethyl)norleucine
Chemical structure and physicochemical properties of DL-2-(Trifluoromethyl)norleucine
The α -Trifluoromethyl Advantage: Chemical Structure, Physicochemical Properties, and Peptide Integration of DL-2-(Trifluoromethyl)norleucine
Executive Summary
In the rapidly evolving landscape of peptidomimetics and rational drug design, overcoming the inherent liabilities of natural peptides—namely, rapid proteolytic degradation and conformational flexibility—is a primary objective. DL-2-(Trifluoromethyl)norleucine (CAS: 127127-26-8) represents a highly specialized, non-proteogenic α -amino acid designed to address these exact challenges[1]. By incorporating a strongly electron-withdrawing and sterically demanding trifluoromethyl (-CF 3 ) group at the α -carbon of the aliphatic norleucine side chain, this molecule serves as a powerful building block for engineering metabolically stable, highly lipophilic, and conformationally restricted peptide therapeutics[2].
As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic descriptive chemistry. Herein, we dissect the physicochemical causality of the α -CF 3 group, detail the self-validating synthetic protocols required for its production, and provide field-proven methodologies for incorporating this sterically hindered residue via Solid-Phase Peptide Synthesis (SPPS).
Chemical Structure and Physicochemical Profiling
DL-2-(Trifluoromethyl)norleucine is an α -alkyl, α -trifluoromethyl amino acid. Structurally, it is derived from norleucine (2-aminohexanoic acid) where the α -proton is replaced by a -CF 3 moiety.
Quantitative Physicochemical Data
The following table summarizes the core chemical identifiers and predicted physicochemical properties of the compound[1],[3].
| Property | Value / Description |
| Chemical Name | DL-2-(Trifluoromethyl)norleucine |
| CAS Number | 127127-26-8 |
| Molecular Formula | C 7 H 12 F 3 NO 2 |
| Molecular Weight | 199.17 g/mol |
| Boiling Point | 264.3 ± 40.0 °C at 760 mmHg (Predicted) |
| Structural Class | α -Trifluoromethyl, α -alkyl unnatural amino acid |
| Stereochemistry | Racemic (DL mixture) |
The Causality of the α -Trifluoromethyl Effect
The substitution of the α -proton with a -CF 3 group fundamentally alters the molecule's behavior in three distinct ways[4],[2]:
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Electronic Deactivation (-I Effect): Fluorine is the most electronegative element. The -CF 3 group exerts a powerful inductive electron-withdrawing effect, significantly lowering the pK a of the adjacent α -amine. This renders the amine substantially less nucleophilic compared to natural amino acids, complicating peptide coupling but increasing the hydrogen-bond donating capacity of the resulting amide bond.
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Steric Shielding: The volume of a -CF 3 group is roughly equivalent to that of an isopropyl group. When combined with the linear butyl chain of norleucine, the α -carbon becomes a highly congested tetrasubstituted center. This steric bulk completely shields the peptide backbone from the active sites of proteolytic enzymes (e.g., DPP-IV, trypsin), conferring near-absolute metabolic stability.
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Hydrophobic Tuning: Fluorination increases lipophilicity. The incorporation of this residue into a peptide sequence dramatically enhances its overall hydrophobicity, driving stronger interactions with lipid bilayers and hydrophobic receptor pockets[4].
Synthetic Pathways and Manufacturing
The synthesis of racemic α -trifluoromethyl amino acids is typically achieved via a modified Strecker reaction using trifluoromethyl ketones as starting materials[5].
Self-Validating Protocol: Strecker Synthesis of DL-2-(Trifluoromethyl)norleucine
Objective: Convert 1,1,1-trifluoro-2-hexanone to the corresponding α -amino acid. Causality Note: The electron-withdrawing -CF 3 group destabilizes the carbocation-like transition states required during the final nitrile hydrolysis. Therefore, standard basic hydrolysis fails; prolonged, harsh acidic reflux is mandatory.
Step-by-Step Methodology:
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Imine/Nitrile Formation: Dissolve 1,1,1-trifluoro-2-hexanone (1.0 eq) in a 1:1 mixture of H 2 O/MeOH. Add NH 4 Cl (2.5 eq) and NaCN (1.5 eq).
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Stirring: Stir the biphasic mixture vigorously at 40°C for 24 hours. The methanol acts as a co-solvent to ensure the highly lipophilic fluorinated ketone interacts with the aqueous cyanide salts.
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Extraction: Extract the resulting α -amino nitrile intermediate using diethyl ether. Dry over MgSO 4 and concentrate.
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Harsh Acidic Hydrolysis: Suspend the crude α -amino nitrile in concentrated HCl (12M). Reflux at 110°C for 48-72 hours.
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Validation Checkpoint (IR Spectroscopy): To ensure the protocol is self-validating, take a micro-aliquot, neutralize, and perform FT-IR. The reaction is complete only when the C ≡ N stretch (~2200 cm −1 ) completely disappears and the carboxylic acid C=O stretch (~1700 cm −1 ) is dominant.
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Purification: Evaporate the acid under reduced pressure, neutralize with aqueous ammonia to the isoelectric point, and crystallize the DL-2-(Trifluoromethyl)norleucine from ethanol/water.
Fig 1: Strecker synthesis workflow for DL-2-(Trifluoromethyl)norleucine.
Application Protocol: Solid-Phase Peptide Synthesis (SPPS)
Incorporating DL-2-(Trifluoromethyl)norleucine into a peptide sequence is notoriously difficult. The extreme steric hindrance of the tetrasubstituted α -carbon and the electronic deactivation of its amine dictate that standard coupling conditions (e.g., DIC/HOBt at room temperature) will fail, leading to truncated sequences.
Self-Validating Protocol: Microwave-Assisted SPPS Coupling
Objective: Couple Fmoc-protected 2-(Trifluoromethyl)norleucine to a resin-bound peptide, and subsequently couple the next amino acid onto its deactivated amine.
Step-by-Step Methodology:
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Resin Preparation: Swell the peptide-resin (e.g., Rink Amide, 0.1 mmol scale) in DMF for 30 minutes.
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Fmoc Deprotection: Treat with 20% piperidine in DMF (2 x 5 mins). Wash thoroughly with DMF (5x).
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Activation of the CF 3 -Residue: In a separate vial, dissolve Fmoc-2-CF 3 -Nle-OH (4.0 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8.0 eq). Causality: HATU is a highly reactive uronium-based coupling reagent required to force the formation of the active ester despite the steric bulk of the butyl and CF 3 chains.
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Microwave Coupling: Add the activated mixture to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 30 minutes.
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Validation Checkpoint (Micro-Cleavage): Do not rely on the Kaiser test here. The α -amine of the newly coupled CF 3 -residue is electronically deactivated and often yields a false negative with ninhydrin. Instead, cleave 1 mg of resin using TFA/TIPS/H 2 O (95:2.5:2.5) for 1 hour. Analyze via LC-MS to confirm the exact mass shift corresponding to the addition of the CF 3 -Nle residue.
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Subsequent Coupling (Critical Step): Coupling the next amino acid onto the N-terminus of the CF 3 -Nle residue is the most difficult step due to the deactivated amine. Use symmetrical anhydrides or highly reactive acyl fluorides of the incoming amino acid, and repeat the 75°C microwave protocol for 60 minutes.
Fig 2: Microwave-assisted SPPS coupling cycle for highly hindered CF3-amino acids.
Advanced Applications: 19 F NMR Probing
Beyond structural stabilization, DL-2-(Trifluoromethyl)norleucine is an exceptional reporter for 19 F Nuclear Magnetic Resonance (NMR) spectroscopy. Because the 19 F isotope has 100% natural abundance, a spin of 1/2, and extreme sensitivity to its local chemical environment, the -CF 3 group acts as a highly sensitive probe[2]. Researchers embed this residue into target peptides to monitor protein-protein interactions, track conformational folding (e.g., helix formation), and measure ligand binding kinetics in real-time without the background interference common in 1 H NMR.
